molecular formula C8H16O6 B012842 Hexanedioic acid, ester with 1,2-ethanediol CAS No. 24938-37-2

Hexanedioic acid, ester with 1,2-ethanediol

Cat. No.: B012842
CAS No.: 24938-37-2
M. Wt: 208.21 g/mol
InChI Key: FZWBABZIGXEXES-UHFFFAOYSA-N
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Description

This esterification process involves the reaction of an acid with an alcohol to produce esters.

Preparation Methods

Synthetic Routes and Reaction Conditions: The esterification of hexanedioic acid with 1,2-ethanediol is typically carried out under acidic conditions. The reaction involves heating the mixture of hexanedioic acid and 1,2-ethanediol in the presence of a catalyst, such as sulfuric acid, to facilitate the removal of water and drive the reaction towards ester formation. The reaction can be represented as follows:

HOOC-(CH2)4-COOH + HO-CH2-CH2-OHHOOC-(CH2)4-COO-CH2-CH2-OH + H2O\text{HOOC-(CH}_2\text{)}_4\text{-COOH + HO-CH}_2\text{-CH}_2\text{-OH} \rightarrow \text{HOOC-(CH}_2\text{)}_4\text{-COO-CH}_2\text{-CH}_2\text{-OH + H}_2\text{O} HOOC-(CH2​)4​-COOH + HO-CH2​-CH2​-OH→HOOC-(CH2​)4​-COO-CH2​-CH2​-OH + H2​O

Industrial Production Methods: In industrial settings, the production of hexanedioic acid, ester with 1,2-ethanediol, often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to shift the equilibrium towards product formation. The use of azeotropic distillation can help in the efficient removal of water, thus enhancing the yield of the ester.

Chemical Reactions Analysis

Types of Reactions: Hexanedioic acid, ester with 1,2-ethanediol, primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanedioic acid and 1,2-ethanediol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Hexanedioic acid and 1,2-ethanediol.

    Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Hexanedioic acid, ester with 1,2-ethanediol, finds applications in various fields:

    Chemistry: Used as a monomer in the production of polyesters and polyurethanes.

    Biology: Utilized in the synthesis of biodegradable polymers for medical applications.

    Medicine: Employed in drug delivery systems due to its biocompatibility.

    Industry: Used in the manufacture of plasticizers, lubricants, and adhesives.

Comparison with Similar Compounds

    Hexanedioic acid (Adipic acid): Used in the production of nylon and polyurethanes.

    1,2-Ethanediol (Ethylene glycol): Used as an antifreeze and in the production of polyethylene terephthalate (PET).

Uniqueness: Hexanedioic acid, ester with 1,2-ethanediol, is unique due to its ability to form flexible and durable polymers. Its biocompatibility and biodegradability make it suitable for medical and environmental applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethane-1,2-diol;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.C2H6O2/c7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWBABZIGXEXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37228-87-8, 24938-37-2, 68647-16-5
Record name Hexanedioic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37228-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adipic acid-ethylene glycol copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24938-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68647-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80214582
Record name Hexanedioic acid, ester with 1,2-ethanediol
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64365-96-4, 24938-37-2
Record name Ethylene glycol adipate
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URL https://commonchemistry.cas.org/detail?cas_rn=64365-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexanedioic acid, ester with 1,2-ethanediol
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Record name Hexanedioic acid, polymer with 1,2-ethanediol
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Record name Hexanedioic acid, ester with 1,2-ethanediol
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Record name Hexanedioic acid, ester with 1,2-ethanediol
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